Cas no 1805066-85-6 (2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile)

2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile
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- インチ: 1S/C9H7F2N3O2/c1-5-4-7(14(15)16)8(9(10)11)13-6(5)2-3-12/h4,9H,2H2,1H3
- InChIKey: YYHNSSJOHPFLPZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=C(C)C(CC#N)=N1)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 82.5
2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029018339-500mg |
2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile |
1805066-85-6 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
Alichem | A029018339-1g |
2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile |
1805066-85-6 | 95% | 1g |
$3,126.60 | 2022-04-01 | |
Alichem | A029018339-250mg |
2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile |
1805066-85-6 | 95% | 250mg |
$989.80 | 2022-04-01 |
2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrileに関する追加情報
Introduction to 2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile (CAS No. 1805066-85-6) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile (CAS No. 1805066-85-6) is a structurally unique heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile pharmacophoric features. The compound’s molecular framework integrates several key functional groups, including a difluoromethyl moiety, a methyl substituent, a nitro group, and an acetonitrile side chain, which collectively contribute to its remarkable biological activity and synthetic utility.
The difluoromethyl group is particularly noteworthy, as it is widely recognized for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties in drug candidates. This feature has been extensively explored in the development of small-molecule inhibitors targeting various therapeutic pathways. In recent years, the incorporation of difluoromethyl groups into bioactive molecules has been linked to improved pharmacological profiles, making compounds like this one of considerable interest for drug discovery efforts.
Furthermore, the presence of a nitro group in the pyridine ring introduces additional reactivity and electronic properties that can be exploited for designing molecules with specific biological functions. The nitro group can serve as a handle for further chemical modifications, such as reduction to an amine or diazotization followed by coupling reactions, enabling the synthesis of more complex derivatives. These transformations are particularly valuable in medicinal chemistry, where structural diversification is key to identifying novel lead compounds.
The methyl substituent at the 5-position of the pyridine ring further fine-tunes the electronic environment of the molecule, influencing its interactions with biological targets. This positional flexibility allows for fine adjustments in binding affinity and selectivity, which are critical factors in the development of high-efficacy therapeutic agents. Additionally, the acetonitrile side chain at the 6-position contributes to the overall solubility and bioavailability of the compound, making it a promising scaffold for further optimization.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile as a versatile building block for drug discovery. Studies have demonstrated that this compound can serve as a scaffold for developing inhibitors targeting enzymes involved in cancer metabolism and inflammation. For instance, computational simulations have suggested that derivatives of this molecule may interact with key residues in enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in chronic inflammatory diseases.
In addition to its applications in oncology research, 2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile has shown promise in the development of antimicrobial agents. The unique combination of functional groups within its structure allows it to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. Preliminary studies have indicated that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This finding underscores the compound’s potential as a starting point for novel antimicrobial therapies.
The synthesis of 2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high regioselectivity. Key synthetic strategies include nucleophilic substitution reactions at the pyridine ring followed by protection-deprotection steps to introduce the desired functional groups. The use of advanced catalytic systems has further streamlined these processes, enabling scalable production under mild conditions. Such synthetic methodologies are crucial for facilitating further structural exploration and optimization efforts.
The pharmacological evaluation of 2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile has revealed intriguing biological activities across multiple disease models. In preclinical studies, derivatives of this compound have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Similarly, their ability to interfere with enzyme-catalyzed reactions has led to investigations into their potential as chemopreventive agents against cancerous growths. These findings highlight the compound’s broad therapeutic applicability and justify further exploration in translational research.
From a chemical biology perspective, 2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile serves as an excellent model system for studying ligand-receptor interactions at a molecular level. Its well-defined binding pockets allow researchers to probe how subtle changes in structure influence binding affinity and selectivity. Such insights are invaluable for designing molecules with enhanced target engagement and reduced off-target effects—a critical consideration in modern drug development.
The growing body of literature on this compound underscores its significance as a pharmacophore in medicinal chemistry. Researchers are increasingly leveraging its structural features to develop next-generation therapeutics with improved efficacy and safety profiles. As computational tools continue to advance, virtual screening approaches are being employed to identify novel derivatives with optimized properties. These efforts promise to accelerate the discovery pipeline and bring new treatments to patients suffering from diverse diseases.
In conclusion,2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile (CAS No. 1805066-85-6) represents a compelling example of how structural complexity can be harnessed for therapeutic benefit. Its unique combination of functional groups makes it a valuable scaffold for drug discovery across multiple therapeutic areas. With ongoing research uncovering new biological activities and synthetic strategies, this compound is poised to play an increasingly important role in future pharmaceutical developments.
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